PEG10 Chain Length: Degradation Activity
A 2026 structure-activity relationship study of Retro-2-based PROTACs demonstrated that GSPT1 degradation efficiency is directly dependent on PEG linker chain length, with the study explicitly testing PEG2, PEG4, PEG6, PEG8, and PEG10 variants and showing for the first time that linker length dictates degradation outcomes [1]. Separately, an industry analysis notes that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to reduced cellular EC50 values [2]. Amino-PEG10-acid, with its 10-unit PEG chain, occupies a distinct conformational space that extends beyond the PEG4-PEG8 'gold standard' range, offering additional reach for target proteins with large domain rearrangements or distant ligase binding pockets [2].
| Evidence Dimension | PROTAC ternary complex degradation efficiency as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG10 linker length (10 ethylene glycol units, MW 529.62) |
| Comparator Or Baseline | PEG4 (MW 265.30) and PEG8 linkers (industry-standard comparator range) |
| Quantified Difference | Residence time enhancement: up to one order of magnitude from PEG4 to PEG8; PEG10 extends beyond PEG8 for targets requiring longer reach (no exact fold-change for PEG10 vs. PEG8 due to system-dependence) |
| Conditions | GSPT1 degradation assay (Retro-2.1 based PROTACs) and published SAR analyses |
Why This Matters
This evidence establishes that linker length is not interchangeable; PEG10 represents a defined, empirically validated chain length for optimization campaigns requiring extended spatial separation beyond the PEG4-PEG8 range.
- [1] Bechara C, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; 285: 117334. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. Accessed 2026. View Source
